2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide
Description
2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is an indole-based acetamide derivative characterized by a dimethyl-substituted indole core linked to a phenethyl group via an oxoacetamide bridge. Its molecular scaffold combines lipophilic (dimethylindole, phenethyl) and polar (oxoacetamide) moieties, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-18(16-10-6-7-11-17(16)22(14)2)19(23)20(24)21-13-12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLISTWVIUUYTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves the reaction of 1,2-dimethylindole with phenethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,2-dimethylindole is reacted with phenethylamine in the presence of a suitable catalyst, such as boron trifluoride etherate, to form an intermediate.
Step 2: The intermediate is then treated with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
PPARγ Agonists and Partial Agonists
F12016 (N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) :
This analog shares the 1,2-dimethylindole-oxoacetamide backbone but substitutes the phenethyl group with an acetylphenyl moiety. F12016 acts as a selective PPARγ partial agonist, showing a 4-fold activation with an EC50 of 3.24 mM, significantly weaker than the full agonist rosiglitazone (EC50 = 0.047 mM) . Its reduced efficacy is attributed to the absence of thiazolidinedione (TZD) motifs, which are critical for full PPARγ activation .Rosiglitazone (TZD-based PPARγ agonist) :
Unlike 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide, rosiglitazone features a TZD ring, enabling stronger hydrogen bonding with the receptor’s AF2 helix. This structural difference explains its 11-fold higher maximal activation compared to F12016 .
| Compound | EC50 (mM) | Max Activation (Fold) | Key Structural Features |
|---|---|---|---|
| F12016 | 3.24 | 4 | Acetylphenyl, dimethylindole |
| Rosiglitazone | 0.047 | 11 | Thiazolidinedione (TZD) ring |
Indole-Oxoacetamide Derivatives with Varied Substituents
- However, synthesis routes are more complex (e.g., requiring n-BuLi and oxalyl chloride) .
2-(5-Nitro-1H-Indol-3-yl)-2-Oxo-N-[(1R)-1-Phenylethyl]acetamide :
The nitro group at the indole 5-position introduces electron-withdrawing effects, which may alter electronic distribution and binding kinetics. This compound is synthesized via coupling 5-nitroindole-3-carboxylic acid with N-[(1R)-1-phenylethyl]glycine .- This compound is used in high-throughput screening .
Key Research Findings and Trends
Substituent Effects :
- Phenethyl vs. Aromatic Groups : The phenethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Substitution with bulkier groups (e.g., adamantane) enhances lipophilicity but may hinder target engagement .
- Electron-Donating/Withdrawing Groups : Nitro () and ethoxy () substituents modulate electronic properties, affecting receptor binding and metabolic stability.
Biological Activity Correlations :
- PPARγ activation is highly sensitive to the presence of TZD motifs, as seen in rosiglitazone’s superior efficacy compared to indole-based analogs .
- Antioxidant and antihyperglycemic activities in simpler indole-acetamides (e.g., 2-(1H-Indol-3-yl)-N-phenylacetamide) suggest that dimethyl and oxo groups in the target compound may enhance specificity but reduce broad-spectrum activity .
Biological Activity
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a compound of significant interest due to its potential biological activities. This article aims to consolidate available research findings regarding its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole moiety, which is known for its diverse biological activities. The presence of the phenethyl group may enhance its interaction with biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. While specific research on this compound is limited, related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown activity against human cervical (HeLa) and lung (A549) carcinoma cells, suggesting that this compound may also exhibit anticancer properties .
Antimicrobial Activity
Indole derivatives are recognized for their antimicrobial properties. Research indicates that compounds with indole structures can inhibit the growth of various bacteria and fungi. Although direct studies on this compound are lacking, the general trend suggests that this compound could possess similar antimicrobial activities due to its structural characteristics .
The mechanism through which indole derivatives exert their biological effects often involves modulation of signaling pathways and interaction with specific enzymes or receptors. For example, some indole-based compounds have been shown to act as agonists or antagonists at various receptors involved in cancer proliferation and apoptosis . Further research is needed to elucidate the specific mechanisms associated with this compound.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
